4-Methoxy-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperazine ring at the 6-position
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-6-(piperazin-1-yl)pyrimidine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and a potent vasodilator. COX-2, on the other hand, is involved in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of NO and prostaglandins, thereby inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the inflammatory pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, key mediators of inflammation. This leads to a decrease in the symptoms of inflammation such as redness, swelling, and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of NO and prostaglandins due to the inhibition of iNOS and COX-2 . This results in the suppression of the inflammatory response, making the compound potentially useful in the treatment of inflammation-associated disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and piperazine.
Nucleophilic Substitution: The 4-methoxypyrimidine undergoes nucleophilic substitution with piperazine under basic conditions to form the desired product. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-6-(piperazin-1-yl)pyrimidine or 4-formyl-6-(piperazin-1-yl)pyrimidine.
Reduction: Formation of 4-methoxy-6-(piperazin-1-yl)tetrahydropyrimidine.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
4-Methoxy-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but with the methoxy group at the 2-position.
4-Methoxy-6-(morpholin-1-yl)pyrimidine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
4-Methoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperazine ring makes it a versatile building block for the synthesis of various bioactive molecules .
Properties
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINJVBLEDQGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879215-72-2 |
Source
|
Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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